Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate
Description
Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate is a lithium salt of a 1,2,4-triazole derivative featuring a methyl substituent at the 4-position of the triazole ring and an acetate group linked via a thioether bond. The lithium cation may influence solubility, stability, and ion transport mechanisms, distinguishing it from sodium, morpholinium, or piperidine salts of analogous structures .
Properties
IUPAC Name |
lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-8-3-6-7-4(8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYBJMPMUXFJAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NN=C1CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-53-0 | |
| Record name | lithium(1+) ion 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselective Methylation and Alkylation
Methylation of the triazole NH group is achieved using methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base. However, competing alkylation at the methylene group adjacent to the ester necessitates protective strategies. Pre-protection of the triazole NH with a benzyl (Bn) group via reaction with benzyl chloride (BnCl) and potassium carbonate (K₂CO₃) ensures selective α,α-dimethylation. Subsequent hydrogenolysis of the benzyl group over a palladium catalyst (Pd/C) under hydrogen atmosphere furnishes the methylated triazole core.
Saponification to Lithium Salt
The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)-water mixture. Direct isolation of the free acid is challenging due to decarboxylation tendencies; thus, in situ neutralization with LiOH yields the lithium salt. This one-pot saponification-neutralization approach achieves yields of 70–85%, with purity >95% by nuclear magnetic resonance (NMR).
Protection-Deprotection Strategy for Regiocontrol
A patent by CN113651762A outlines a method to avoid N-methyl isomerization by temporally masking reactive sites. The synthesis begins with 1,2,4-triazole, which undergoes nucleophilic substitution with chloromethane (CH₃Cl) in ethanol under strongly basic conditions (KOH) to yield 1-methyl-1,2,4-triazole.
5-Position Protection and Carboxylation
To direct functionalization to the 3-position, the 5-position is protected using dibromomethane or trimethylchlorosilane (TMSC1) in the presence of lithium diisopropylamide (LDA). The protected triazole is then treated with carbon dioxide (CO₂) at −78°C, forming 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Esterification with thionyl chloride (SOCl₂) and methanol provides the methyl ester, which is deprotected via hydrogenolysis (Pd/C, H₂) or acidolysis (TFA) to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Lithium Salt Formation
Neutralization with lithium hydroxide in methanol quantitatively produces the lithium salt. This route achieves 60–75% overall yield, with regiochemical purity >98%.
Comparative Analysis of Synthetic Routes
The continuous-flow method excels in safety and purity but requires specialized equipment. The protection-deprotection strategy offers superior regiocontrol, while the Pinner route is versatile for analog synthesis.
Challenges and Optimization Strategies
Decarboxylation Mitigation
Isolation of the free carboxylic acid risks decarboxylation, particularly under acidic or high-temperature conditions. In situ salt formation (e.g., using LiOH) minimizes this issue.
Regioselectivity in Methylation
Competitive alkylation at N-1, N-2, and N-4 positions necessitates protective groups or low-temperature conditions (−78°C). Computational studies suggest electronic effects guide methylation to the 4-position when steric hindrance is minimized.
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to ethanol or methanol improves downstream processing.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the triazole ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides, while substitution reactions can produce various derivatives of the original compound .
Scientific Research Applications
Chemistry
In the realm of chemistry, Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate serves multiple roles:
- Ligand in Coordination Chemistry : The compound acts as a ligand in coordination complexes, facilitating various chemical reactions.
- Catalyst in Organic Synthesis : It is utilized as a catalyst in several organic reactions, enhancing reaction rates and yields.
Medicine
The medicinal applications of this compound are particularly noteworthy:
-
Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have shown that triazole derivatives can interfere with tumor growth pathways. A study reported an IC50 value of 10 µM for this compound against certain cancer cell lines, indicating its potential efficacy as an anticancer agent .
Compound IC50 (µM) Activity This compound 10 Anticancer Control Compound A 15 Anticancer Control Compound B 25 Anticancer - Neuroprotective Effects : Ongoing studies suggest that lithium-containing compounds may protect neuronal cells from apoptosis and have mood-stabilizing effects beneficial for treating neurological disorders.
Industry
In industrial applications, this compound is used for:
- Material Development : It plays a role in developing advanced materials such as lithium-ion batteries and other energy storage devices.
- Additive in Industrial Processes : The compound is incorporated into various industrial processes to enhance performance and efficiency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity Study : A study evaluated various triazole derivatives' effects on cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation.
- Neuroprotective Potential Research : Investigations into lithium's neuroprotective effects have shown that it may shield neuronal cells from damage and apoptosis.
Mechanism of Action
The mechanism of action of Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can coordinate with various functional groups, influencing the activity of enzymes and other proteins. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate, highlighting differences in substituents, counterions, and reported activities:
Influence of Cation and Substituents
- Sodium: Common in pharmaceuticals due to biocompatibility and solubility. Morpholinium/Piperidine: Improve lipophilicity and pharmacokinetic profiles .
- Substituent Effects:
- 4-Methyl Group: In this compound, the methyl group may sterically hinder enzymatic degradation, increasing metabolic stability compared to bulkier substituents.
- Aromatic/Thiophene Groups: Enhance binding to biological targets (e.g., URAT1 or viral proteins) through π-π stacking or hydrophobic interactions .
Biological Activity
Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate is a compound that combines lithium with a triazole derivative, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, drawing from diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Lithium Ion Coordination : The lithium ion can coordinate with various functional groups in enzymes and proteins, influencing their activity.
- Triazole Ring Interactions : The triazole moiety can engage in hydrogen bonding and other non-covalent interactions, modulating the compound's effects on biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. Ongoing investigations aim to elucidate the specific anticancer mechanisms of this triazole derivative.
- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities against various bacterial strains. Research into this compound's efficacy against pathogens continues to expand .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Potential protective effects on neuronal cells | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Efficacy against various bacterial strains |
Case Study: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound in vitro. Results indicated that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests a mechanism involving antioxidant activity that could be beneficial in conditions like Alzheimer's disease.
Case Study: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. Further studies are required to confirm these findings in vivo and explore dosage optimization.
Q & A
Q. What synthetic methodologies are recommended for preparing lithium 2-(4-methyl-1,2,4-triazol-3-yl)acetate?
The synthesis of triazole-acetate derivatives typically involves multi-step reactions, including cyclization of thiosemicarbazides, alkylation, and salt formation. For example:
- Step 1 : Cyclize a thiosemicarbazide precursor under acidic conditions to form the 1,2,4-triazole core.
- Step 2 : Introduce the acetate moiety via nucleophilic substitution or ester hydrolysis.
- Step 3 : Neutralize with lithium hydroxide to form the lithium salt.
Confirm purity using HPLC and validate structure via IR and elemental analysis .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Use the SHELX software suite (e.g., SHELXL) for small-molecule refinement. Key steps include:
- Data Collection : High-resolution X-ray diffraction (XRD) data.
- Model Building : Assign atomic positions based on electron density maps.
- Refinement : Apply restraints for bond lengths/angles and validate using R-factors. SHELX is robust for handling twinned data or high-resolution macromolecular applications .
Advanced Research Questions
Q. How can pharmacokinetic parameters (e.g., half-life, Cmax) be experimentally determined for lithium 2-(4-methyl-1,2,4-triazol-3-yl)acetate?
Methodology :
- In Vivo Studies : Administer the compound to rodents (e.g., rats) via intragastric or intravenous routes.
- Blood Sampling : Collect serum at intervals (e.g., 5 min to 24 hrs post-administration).
- Analytical Tools : Use HPLC-DAD or LC-MS to quantify plasma concentrations. Calculate parameters like t1/2 and Cmax using non-compartmental analysis (NCA). Note that rapid distribution phases (e.g., t1/2 = 0.32 hrs in similar triazole derivatives) may require frequent early sampling .
Q. What experimental models are suitable for evaluating stress-protective or hepatoprotective effects of this compound?
Stress Models :
- Acute Immobilization Stress : Expose rats to 6 hours of immobilization and assess liver histology (e.g., hepatocyte necrosis, inflammatory infiltrates).
- Biomarkers : Measure serum ALT/AST levels and liver oxidative stress markers (e.g., malondialdehyde).
Hepatoprotective Assessment : Compare treated vs. untreated groups using microscopic scoring systems for dystrophic changes and structural integrity .
Q. How can forced degradation studies be designed to assess the stability of lithium 2-(4-methyl-1,2,4-triazol-3-yl)acetate?
Protocol :
- Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative agents (H2O2).
- Analytical Monitoring : Use HPLC with UV detection to track degradation products. Ensure separation of active pharmaceutical ingredient (API) from impurities via optimized mobile phases (e.g., acetonitrile-phosphate buffers) .
Q. What chromatographic techniques are effective for resolving lithium 2-(4-methyl-1,2,4-triazol-3-yl)acetate from its metabolites or impurities?
- Hydrophilic Interaction Liquid Chromatography (HILIC) : Effective for polar triazole derivatives. Optimize column temperature (e.g., 25–40°C) and mobile phase (e.g., acetonitrile/ammonium formate).
- Thermodynamic Analysis : Calculate ΔH° and ΔS° of transfer to assess retention behavior. HILIC is particularly useful for resolving hydrophilic metabolites .
Q. How does structural modification at the 4-position of the triazole ring influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Substituent Effects : Replacing ethyl with phenyl/methyl at the 4-position reduces antimicrobial activity but enhances antifungal effects in similar acetates.
- Cation Choice : Salts with dimethylammonium cations show higher antimicrobial potency compared to alkali metal salts .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in pharmacokinetic data between similar triazole-acetate derivatives?
- Source Analysis : Compare administration routes (e.g., intragastric vs. intravenous) and species-specific metabolism.
- Analytical Validation : Ensure LC-MS methods are standardized across studies to avoid detection variability. Cross-reference metabolite identification using fragmentation patterns in mass spectra .
Q. What factors explain variations in hepatoprotective efficacy across stress models?
- Model Severity : Longer stress durations (e.g., >6 hrs) may overwhelm the compound’s protective capacity.
- Dosage Optimization : Conduct dose-ranging studies (e.g., 10–100 mg/kg) to establish therapeutic windows. Histological improvements (e.g., reduced necrosis) should correlate with biochemical markers .
Methodological Recommendations
Q. What strategies enhance the reproducibility of triazole-acetate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
